molecular formula C17H20N2O3 B6911630 N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide

N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide

Cat. No.: B6911630
M. Wt: 300.35 g/mol
InChI Key: UABOJUJRWBTCAX-UHFFFAOYSA-N
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Description

N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide is a complex organic compound that features a benzofuran moiety linked to a piperidine ring, which is further connected to an acetamide group

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12(20)18-10-13-5-4-8-19(11-13)17(21)16-9-14-6-2-3-7-15(14)22-16/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOJUJRWBTCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate. Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s stability and solubility. Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran core but differ in the attached functional groups, leading to variations in their biological activity and applications.

    Piperidine derivatives: These compounds contain the piperidine ring but may lack the benzofuran moiety, resulting in different pharmacological properties.

    Acetamide derivatives: These compounds feature the acetamide group but may have different core structures, affecting their stability and solubility.

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